1-methyl-6-phenyl-2(1H)-pyridinone
Description
Properties
IUPAC Name |
1-methyl-6-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLNQAGOMZKITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridinone derivatives exhibit significant variability in biological activity and physicochemical properties depending on substituent patterns. Key analogues include:
Key Observations :
- Position 1 : Methyl or hydroxy groups (e.g., CPX) influence solubility and metal-binding capacity. Hydroxy groups enhance chelation but reduce metabolic stability .
- Position 6 : Phenyl or fluorinated alkyl groups (e.g., C₃F₇ in ) increase lipophilicity, impacting membrane permeability and toxicity profiles.
- Position 3 : Hydroxyl or carbamoyl groups enhance metal coordination (e.g., actinide chelation in ).
Pharmacological Activities
- Antiviral Activity: Pyridinones with arylthio or benzoyl groups at position 6 (e.g., 6-(phenylthio) derivatives) exhibit potent HIV-1 reverse transcriptase inhibition (IC₅₀ = 3–6 nM), comparable to efavirenz . The phenyl group in this compound may confer similar steric advantages for target binding.
- Enzyme Inhibition: 6-Substituted pyridinones (e.g., 6-phenylthio) show strong 5-lipoxygenase inhibition (IC₅₀ = 2.52 μM), while removal of the 6-substituent abolishes activity . This underscores the critical role of the 6-phenyl group in enzyme interaction.
- Metal Chelation: Hydroxypyridinones with 3-hydroxy and 4-carbamoyl groups (e.g., ) are effective actinide chelators.
Physicochemical Properties
- Solubility and Bioavailability: Polar substituents (e.g., hydroxymethyl in ) improve aqueous solubility and oral bioavailability. Conversely, lipophilic groups (e.g., phenyl in this compound) may reduce solubility but enhance membrane permeability .
- Thermodynamic Stability: Fluorinated derivatives (e.g., 4-trifluoromethyl in ) exhibit enhanced metabolic stability due to electron-withdrawing effects, a feature absent in the non-fluorinated phenyl group of the target compound.
Toxicity Profiles
- Acute Toxicity: 6-Substituted pyridinones with fluorinated alkyl groups (e.g., 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one) show moderate acute toxicity in rodent models (LD₅₀ = 250–300 mg/kg) .
- Safety Data: 6-(Methylamino)pyridin-2(1H)-one (structurally similar) is classified as Category 4 for oral toxicity (H302) and causes skin/eye irritation (H315, H319) . The phenyl group in the target compound may mitigate amine-related toxicity.
Preparation Methods
Reaction Mechanism and General Procedure
The conversion of 2-pyrones to 1-hydroxy-2-pyridones using hydroxylamine salts in the presence of amines is a well-documented strategy. As described in US3972888A, this method involves heating a substituted 2-pyrone with hydroxylamine hydrochloride and a catalytic amine (e.g., 2-aminopyridine or imidazole) at 60–150°C. The reaction proceeds via nucleophilic attack of hydroxylamine at the pyrone’s carbonyl group, followed by ring opening and re-closure to form the pyridinone scaffold.
For 1-methyl-6-phenyl-2(1H)-pyridinone, the starting material would ideally be a 6-phenyl-4-methyl-2-pyrone. Substituting the 4-methyl group with a 1-methyl substituent requires strategic modification of the pyrone precursor. In one example from the patent, 4-methyl-6-phenyl-2-pyrone reacted with hydroxylamine hydrochloride and 2-aminopyridine at 80°C for 8 hours, yielding 1-hydroxy-4-methyl-6-phenyl-2-pyridone in 17.2% yield. Adjusting the pyrone’s substitution pattern to introduce a 1-methyl group could involve synthesizing 1-methyl-6-phenyl-2-pyrone precursors through established methods, such as Claisen condensation or cyclization of β-keto esters.
Enaminone Cyclization Route
Synthesis of Enaminone Intermediates
A complementary approach involves the cyclization of enaminones, as outlined in the RSC Supporting Information. Enaminones, synthesized via condensation of β-diketones with methylamine, undergo thermal or acid-catalyzed cyclization to form pyridinones. For example, 5-benzoyl-1,6-dimethylpyridin-2(1H)-one was prepared by refluxing (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with methylamine hydrochloride in ethanol for 26–68 hours.
Adapting this method for this compound would require designing an enaminone with a phenyl group at the 6-position and a methyl group at the 1-position. A plausible precursor is (E)-3-(methylamino)-1,6-diphenylprop-2-en-1-one, which could cyclize under acidic conditions to yield the target compound.
Challenges and Modifications
A limitation of this route is the prolonged reaction time (up to 68 hours) and moderate yields. However, substituting ethanol with a high-boiling solvent like toluene or dimethylformamide (DMF) could reduce reaction time. Additionally, employing catalysts such as p-toluenesulfonic acid (PTSA) may enhance cyclization efficiency, as demonstrated in related syntheses.
Aza-Diels-Alder Cycloaddition
Methodology and Substrate Design
The aza-Diels-Alder reaction, reported by Predecki et al., offers a modular route to dihydropyridinones, which can be oxidized to pyridinones. In this method, Danishefsky’s diene reacts with an imine (e.g., N-(phenylmethylene)methanamine) in the presence of boron trifluoride to form 2,3-dihydro-4(1H)-pyridinones. Subsequent oxidation with manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully aromatic pyridinone.
For this compound, the imine component must incorporate a phenyl group at the 6-position. Using N-(4-phenylbenzylidene)methanamine as the dienophile could direct phenyl substitution to the desired position.
Reaction Optimization
The original procedure achieved yields of 60–77% for dihydropyridinones using boron trifluoride as a catalyst at room temperature. Oxidation steps typically proceed in >80% yield, making this a high-efficiency route. Key advantages include excellent regiocontrol and compatibility with diverse substituents.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Regioselectivity |
|---|---|---|---|---|
| Hydroxylamine ring opening | 17–53 | 8–26 hours | Moderate | Moderate |
| Enaminone cyclization | 30–60 | 26–68 hours | Low | High |
| Aza-Diels-Alder | 60–77 | 2–6 hours | High | Excellent |
The aza-Diels-Alder method stands out for its rapid kinetics and scalability, though it requires post-synthetic oxidation. In contrast, the hydroxylamine route offers a one-step synthesis but suffers from lower yields.
Q & A
Basic: What are the established synthetic routes for 1-methyl-6-phenyl-2(1H)-pyridinone, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound derivatives often involves intramolecular cyclization of N-(3-oxoalkenyl)amides under basic conditions, as demonstrated for structurally similar 2(1H)-pyridinones . For example, β-enaminones undergo aldol-type cyclization to form the pyridinone core, with substituents and reaction media (e.g., base strength, solvent polarity) critically influencing yields . Additionally, one-pot multicomponent reactions are viable for constructing substituted pyridinones, where precursors like aryl aldehydes, methyl ketones, and cyanoacetamide are condensed in a single step . Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Temperature control : Moderate heating (60–80°C) to balance reaction rate and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Discrepancies in biological data (e.g., varying IC₅₀ values or target selectivity) may arise from differences in:
- Compound purity : Impurities from incomplete purification (e.g., residual solvents, unreacted intermediates) can skew bioassay results. Rigorous characterization via ¹H/¹³C NMR, HPLC, and mass spectrometry is essential .
- Assay conditions : Variability in cell lines, incubation times, or endpoint measurements requires standardization. For example, HIV-1 reverse transcriptase inhibition assays showed nM-level potency for certain pyridinones only under strict pH and temperature controls .
- Tautomeric equilibria : The lactam-lactim tautomerism of pyridinones (observed in similar compounds like 1-allyl-2(1H)-pyridinone) can alter binding modes. Computational modeling (e.g., DFT calculations) helps predict dominant tautomers under physiological conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- ¹H and ¹³C NMR : To confirm regiochemistry and substituent orientation. For example, methyl groups at the 6-position show distinct upfield shifts (~δ 2.3 ppm in ¹H NMR) .
- IR spectroscopy : The carbonyl stretch (C=O) of pyridinones appears at ~1640–1680 cm⁻¹, while hydroxyl groups (if present) absorb at ~3200–3500 cm⁻¹ .
- 19F NMR : Critical for fluorinated derivatives (e.g., 4-trifluoromethyl analogs), with chemical shifts sensitive to electronic effects .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, ensuring synthetic accuracy .
Advanced: What computational strategies are employed to predict the binding affinity of this compound derivatives towards therapeutic targets?
- Molecular docking : Tools like AutoDock or Glide simulate ligand-receptor interactions. For instance, pyridinones targeting HIV-1 reverse transcriptase showed hydrogen bonding with Lys101 and π-stacking with Tyr181 .
- Molecular dynamics (MD) simulations : Assess binding stability over time, accounting for solvent effects and protein flexibility. MD of similar compounds (e.g., 5-[(dimethylamino)methyl]-3-methoxy derivatives) revealed stable interactions with kinase active sites .
- QSAR modeling : Quantitative structure-activity relationships correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity, guiding lead optimization .
Basic: How can tautomeric equilibria of this compound influence its reactivity and biological activity?
The lactam-lactim tautomerism (Figure 1) affects both chemical reactivity and target engagement:
- Reactivity : The lactim form (enol) participates in nucleophilic reactions (e.g., alkylation at the oxygen), while the lactam form (keto) undergoes electrophilic substitution .
- Bioactivity : Tautomeric preference dictates hydrogen-bonding patterns. For example, the lactam form of ciclopirox (a related pyridinone) chelates metal ions in antifungal targets .
- Analytical detection : Tautomers exhibit distinct NMR and IR signatures, requiring controlled pH during analysis to avoid misinterpretation .
Advanced: What methodologies are used to assess the pharmacokinetic properties of this compound in preclinical models?
- In vivo toxicity : Acute toxicity studies in Sprague–Dawley rats (e.g., LD₅₀ determination via OECD guidelines) .
- Metabolic stability : Liver microsome assays quantify CYP450-mediated degradation. Fluorinated derivatives often show enhanced stability due to reduced oxidative metabolism .
- Pharmacodynamic profiling : Thermal nociception tests (e.g., hot-plate assays in CD-1 mice) evaluate analgesic efficacy, with data analyzed via GraphPad Prism for dose-response curves .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free drug fractions, critical for dose optimization .
Basic: What structural modifications of this compound are commonly explored to enhance bioactivity?
- Substituent introduction : Electron-withdrawing groups (e.g., CF₃ at position 4) improve metabolic stability and target affinity .
- Heteroatom replacement : Replacing oxygen with sulfur (e.g., thio-pyridinones) alters electronic properties and binding kinetics .
- Hybrid molecules : Conjugation with known pharmacophores (e.g., HEPT moieties for antiviral activity) enhances dual-target engagement .
Advanced: How can researchers validate the mechanism of action of this compound derivatives in complex biological systems?
- Target engagement assays : Cellular thermal shift assays (CETSA) confirm direct binding to putative targets .
- CRISPR/Cas9 knockouts : Gene-edited cell lines lacking the target protein (e.g., HIV-1 reverse transcriptase) establish specificity .
- Transcriptomics/proteomics : RNA-seq or mass spectrometry-based profiling identifies downstream pathways affected by treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
